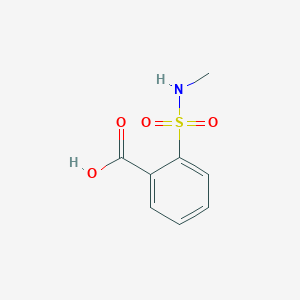

2-(Methylsulfamoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMMBSLPMSWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620296 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125372-22-7 | |

| Record name | 2-(Methylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Methylamino)sulfonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-(Methylsulfamoyl)benzoic Acid: A Historical and Technical Guide

Abstract

2-(Methylsulfamoyl)benzoic acid is a key chemical intermediate whose structural motif is of significant interest in the development of pharmaceuticals and other specialty chemicals. While not a household name itself, its synthesis represents a confluence of classic organic reactions that have been refined over more than a century. This technical guide provides an in-depth exploration of the discovery and the evolution of synthetic routes to this important molecule. We will dissect the two primary logical pathways for its synthesis, providing detailed experimental protocols and discussing the underlying chemical principles and historical context that have guided the choice of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis and chemical properties of sulfamoylbenzoic acids.

Introduction and Historical Context: An Inferred Discovery

The precise moment of discovery for 2-(methylsulfamoyl)benzoic acid is not marked by a singular, celebrated publication. Rather, its existence can be inferred from the rich history of a closely related and commercially significant molecule: saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The chemistry of ortho-sulfonamides of benzoic acid was extensively explored following the discovery of saccharin in 1879. The fundamental building block, 2-sulfamoylbenzoic acid, is a hydrolysis product of saccharin and was therefore accessible to early 20th-century chemists.

The logical and subsequent derivatization of this accessible scaffold makes the synthesis of its N-methyl analog, 2-(methylsulfamoyl)benzoic acid, a near certainty in the annals of early medicinal and organic chemistry. Two primary synthetic strategies emerge from a retrospective analysis of chemical literature and patents, each with its own merits and challenges. These two routes represent the most probable pathways by which this compound was first synthesized and how it continues to be synthesized today.

The Two Primary Synthetic Pathways

The synthesis of 2-(methylsulfamoyl)benzoic acid can be logically approached from two different starting points, each representing a distinct strategy in retrosynthetic analysis.

-

Route A: The "Toluene Oxidation" Pathway. This approach begins with an appropriately substituted toluene derivative, N-methyl-o-toluenesulfonamide, and creates the carboxylic acid functionality in the final step through oxidation of the methyl group.

-

Route B: The "Sulfonamide Formation" Pathway. This strategy starts with a benzoic acid derivative and builds the methylsulfamoyl side chain, typically through chlorosulfonation followed by amination with methylamine.

The following sections will provide a detailed technical examination of each of these pathways.

Route A: The Toluene Oxidation Pathway

This pathway is predicated on the robustness of the sulfonamide group to strong oxidizing conditions, allowing for the selective conversion of a benzylic methyl group to a carboxylic acid.

The core principle of this route is the well-established oxidation of alkylbenzenes to benzoic acids.[1] The benzylic carbon is particularly susceptible to oxidation due to the stability of the intermediate benzylic radical.[2] The synthesis, therefore, consists of two main stages:

-

Formation of the Sulfonamide: The synthesis of the precursor, N-methyl-o-toluenesulfonamide, is achieved through the reaction of o-toluenesulfonyl chloride with methylamine. This is a standard and high-yielding nucleophilic acyl substitution reaction.

-

Oxidation: The methyl group of N-methyl-o-toluenesulfonamide is then oxidized to a carboxylic acid. Potassium permanganate (KMnO4) is a classic and effective reagent for this transformation, although other oxidizing agents can be used. The reaction is typically performed in an aqueous alkaline solution under reflux, followed by acidification to yield the final product.

Caption: Workflow for the Toluene Oxidation Pathway.

Stage 1: Synthesis of N-Methyl-o-toluenesulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve o-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.0 eq, typically as a 40% aqueous solution or a 2M solution in THF) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. A white precipitate will form.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: If an organic solvent was used, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-o-toluenesulfonamide, which can be purified by recrystallization from ethanol/water.

Stage 2: Oxidation to 2-(Methylsulfamoyl)benzoic Acid

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add N-methyl-o-toluenesulfonamide (1.0 eq) and a solution of sodium carbonate (2.0 eq) in water.

-

Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO4, approx. 3.0 eq) portion-wise over 1-2 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

-

Reaction Monitoring: Continue heating under reflux until the purple color persists, indicating the reaction is complete (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate of 2-(methylsulfamoyl)benzoic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Route B: The Sulfonamide Formation Pathway

This pathway constructs the methylsulfamoyl group onto a pre-existing benzoic acid core. It is a common strategy for creating libraries of N-substituted sulfamoylbenzoic acids for applications like drug discovery.[3][4]

This route relies on the electrophilic substitution of a benzoic acid derivative to introduce a sulfonyl chloride group, which is then converted to the desired sulfonamide.

-

Chlorosulfonation: 2-Methylbenzoic acid (o-toluic acid) is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO2Cl) onto the benzene ring. The directing effects of the methyl and carboxyl groups need to be considered.

-

Amination: The resulting sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.

-

Oxidation: The methyl group is then oxidized to a carboxylic acid, similar to Route A.

Alternatively, and more directly, one can start with benzoic acid itself, perform a chlorosulfonation, and then aminate with methylamine.

Caption: Workflow for the Sulfonamide Formation Pathway.

-

Reaction Setup: In a flask equipped with a stirrer, a gas outlet, and a dropping funnel, place benzoic acid (1.0 eq). Cool the flask in an ice bath.

-

Chlorosulfonation: Cautiously add chlorosulfonic acid (approx. 4.0 eq) dropwise. Hydrogen chloride gas will be evolved, which should be directed to a scrubber.

-

Reaction: After the addition, slowly warm the mixture to room temperature and then heat to 60-80 °C for 2-3 hours until the evolution of HCl ceases.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. The 2-(chlorosulfonyl)benzoic acid will precipitate as a solid.

-

Isolation of Intermediate: Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step.

-

Amination: Suspend the crude 2-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like THF or water at 0 °C. Add a solution of methylamine (2.5 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Acidification and Isolation: Acidify the reaction mixture with concentrated HCl to a pH of ~2. The 2-(methylsulfamoyl)benzoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from water or ethanol/water can be performed for further purification.

Comparative Analysis of Synthetic Routes

The choice between the Toluene Oxidation Pathway and the Sulfonamide Formation Pathway often depends on the availability of starting materials, desired scale, and safety considerations.

| Feature | Toluene Oxidation Pathway (Route A) | Sulfonamide Formation Pathway (Route B) |

| Starting Materials | o-Toluenesulfonyl chloride, Methylamine | Benzoic acid, Chlorosulfonic acid, Methylamine |

| Key Reactions | Sulfonamide formation, Benzylic oxidation | Chlorosulfonation, Sulfonamide formation |

| Advantages | Avoids the use of highly corrosive chlorosulfonic acid. | More direct if starting from benzoic acid. Often used for creating diverse N-substituted analogs. |

| Challenges | The oxidation step can be harsh and may require careful control to avoid side reactions. Handling of KMnO4 on a large scale. | Chlorosulfonic acid is highly reactive and corrosive, requiring special handling. The chlorosulfonation can yield isomeric products. |

| Typical Yields | Generally good to high yields are reported for both steps in the literature for analogous compounds. | Yields can be variable depending on the success of the chlorosulfonation step. |

Mechanistic Insights

The Toluene Oxidation Mechanism

The oxidation of the methyl group on the toluene ring by potassium permanganate is not a simple reaction. It is generally accepted to proceed through a free-radical mechanism.[5][6] The process is thought to be initiated by the abstraction of a hydrogen atom from the benzylic position, which is the weakest C-H bond in the molecule due to the resonance stabilization of the resulting benzyl radical. This initial radical then undergoes a series of further oxidation steps, likely involving manganese species in various oxidation states, ultimately leading to the formation of the carboxylic acid. The alkaline conditions are crucial as they prevent the formation of acidic byproducts that could inhibit the reaction and they help to solubilize the intermediate benzoate salt.

The Chlorosulfonation Mechanism

Chlorosulfonation is a classic electrophilic aromatic substitution reaction. In this case, the electrophile is chlorosulfuric acid itself or a related species generated in situ. The regioselectivity of the substitution on the benzoic acid ring is governed by the electronic effects of the existing carboxyl group, which is a meta-director and deactivating. This would favor the formation of 3-(chlorosulfonyl)benzoic acid. However, under the forcing conditions often used, substitution at the ortho position can also occur, leading to a mixture of isomers that may require purification.

Conclusion: A Versatile Intermediate with an Evolving Synthesis

The history of 2-(methylsulfamoyl)benzoic acid is intrinsically linked to the broader development of sulfonamide chemistry. While its "discovery" was likely a quiet extension of early 20th-century research, its synthesis has been continually refined. The two primary pathways, the Toluene Oxidation Pathway and the Sulfonamide Formation Pathway, both remain viable and relevant today. Modern advancements in catalysis and a greater emphasis on green chemistry are leading to new methods for both the oxidation and the sulfonamide formation steps, often employing milder conditions and more environmentally benign reagents.[7][8] For researchers and drug development professionals, a thorough understanding of these fundamental synthetic routes is essential for the efficient and innovative production of novel molecules based on the 2-(methylsulfamoyl)benzoic acid scaffold.

References

-

Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(7), 1335–1347.[3]

-

MPG.PuRe. (n.d.). N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. Retrieved from [Link]

- Google Patents. (2017). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

-

Quora. (2018). What is the mechanism of benzoic acid from toluene? Retrieved from [Link][9]

-

Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[4]

- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.

-

Eureka | Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136–7140.[10]

-

ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link][11]

-

Google Patents. (2013). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Retrieved from [12]

-

Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [7]

- Google Patents. (2016). CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.

-

WIPO Patentscope. (n.d.). 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from [13]

- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.

-

ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. Retrieved from [Link][5]

-

Google Patents. (2017). WO2017017524A1 - Loop oxidation of toluene to benzoic acid. Retrieved from [8]

-

NASA Technical Reports Server. (n.d.). Detailed Mechanism of Toluene Oxidation and Comparison With Benzene. Retrieved from [Link]

-

Reddit. (2024). Mechanism of toluene oxidation with KMnO4 for prepare Benzoic acid. Retrieved from [Link]

-

OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

-

Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Retrieved from [14]

-

NIT Rourkela. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-Methyl-5-sulphamoylbenzoic acid. Retrieved from [Link]

-

PubMed. (2017). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link][15]

-

PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link][2]

-

PubChem. (n.d.). 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

ResearchGate. (2017). (PDF) Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

-

IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link][6]

-

ResearchGate. (n.d.). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

Sources

- 1. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 8. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 13. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 14. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 15. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Methylsulfamoyl)benzoic Acid (CAS 125372-22-7): Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Methylsulfamoyl)benzoic Acid

2-(Methylsulfamoyl)benzoic acid, with the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol , is a substituted benzoic acid derivative.[1][2][3] Its structure incorporates a carboxylic acid group and a methylsulfamoyl group on a benzene ring, making it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques provides the necessary evidence for unambiguous identification.

Molecular Structure and Spectroscopic Overview

The structural features of 2-(Methylsulfamoyl)benzoic acid give rise to a unique spectroscopic fingerprint. The aromatic ring, the carboxylic acid moiety, and the methylsulfamoyl group each possess distinct vibrational and magnetic properties that are interrogated by different spectroscopic methods.

Figure 1: Chemical structure of 2-(Methylsulfamoyl)benzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 2-(Methylsulfamoyl)benzoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 - 7.9 | Multiplet | 2H | Aromatic CH |

| ~7.8 - 7.6 | Multiplet | 2H | Aromatic CH |

| ~5.5 - 5.0 | Singlet (broad) | 1H | -SO₂NH- |

| ~2.7 | Singlet | 3H | -NHCH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (11.0-13.0 ppm) due to the acidic nature of the proton and hydrogen bonding.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet system in the aromatic region (7.6-8.1 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

Sulfamoyl Proton (-SO₂NH-): The proton on the nitrogen atom is expected to be a broad singlet, with its chemical shift influenced by the solvent and concentration.

-

Methyl Protons (-NHCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet around 2.7 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 2-(Methylsulfamoyl)benzoic acid

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~140 - 125 | Aromatic C (6 signals expected) |

| ~30 | -NHCH₃ |

Interpretation:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum (~168 ppm).

-

Aromatic Carbons: Due to the substitution pattern, all six carbons of the benzene ring are chemically non-equivalent and are expected to give rise to six distinct signals in the aromatic region (125-140 ppm). The carbon attached to the carboxylic acid and the one attached to the sulfamoyl group will be the most deshielded among the ring carbons.

-

Methyl Carbon (-NHCH₃): The methyl carbon will appear as a single peak in the aliphatic region, around 30 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 2-(Methylsulfamoyl)benzoic acid

| m/z (charge/mass ratio) | Interpretation |

| 215 | [M]⁺, Molecular ion |

| 198 | [M - OH]⁺, Loss of hydroxyl radical |

| 136 | [M - SO₂NHCH₃]⁺, Loss of methylsulfamoyl group |

| 108 | [M - COOH - SO₂]⁺, Subsequent fragmentation |

| 77 | [C₆H₅]⁺, Phenyl cation |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 215, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the hydroxyl radical from the carboxylic acid group, and the cleavage of the sulfamoyl and carboxyl groups from the aromatic ring.

Figure 3: Predicted major fragmentation pathways for 2-(Methylsulfamoyl)benzoic acid in EI-MS.

Experimental Protocol for Mass Spectrometry

A standard method for acquiring an EI mass spectrum involves introducing a small amount of the solid sample directly into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is then vaporized and ionized by a beam of high-energy electrons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 2-(Methylsulfamoyl)benzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |

| ~3300 | Medium | N-H stretch (Sulfonamide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2960 - 2850 | Weak | C-H stretch (Aliphatic, -CH₃) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid, dimer) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |

| ~1340 and ~1160 | Strong | S=O stretch (Sulfonamide, asymmetric & symmetric) |

| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid) |

Interpretation:

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. A sharp, strong peak for the C=O stretch will be observed around 1700 cm⁻¹. The presence of the sulfonamide group will be confirmed by the N-H stretch around 3300 cm⁻¹ and the two strong S=O stretching bands.

Experimental Protocol for FT-IR Analysis

For a solid sample like 2-(Methylsulfamoyl)benzoic acid, the KBr pellet technique is a common and reliable method.[4] This involves grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent pellet for analysis.

Conclusion

The combination of predicted NMR, Mass Spectrometry, and IR data provides a comprehensive and self-validating spectroscopic profile for 2-(Methylsulfamoyl)benzoic acid. This guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating further investigation and application of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predicted values presented herein.

References

-

Chemsrc. 2-(n-Methylsulfamoyl)benzoicacid | CAS#:125372-22-7. [Link]

-

Pharmaffiliates. Meloxicam-impurities. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

Sources

The Emerging Therapeutic Potential of the 2-(Methylsulfamoyl)benzoic Acid Scaffold: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamoylbenzoic acid moiety is a well-established pharmacophore, integral to the structure of numerous clinically significant drugs. Within this chemical class, the 2-(methylsulfamoyl)benzoic acid scaffold is emerging as a versatile and promising core for the development of novel therapeutics targeting a range of disease states. While the parent compound, 2-(methylsulfamoyl)benzoic acid, is primarily recognized as an impurity in the synthesis of the non-steroidal anti-inflammatory drug Meloxicam[1][2], its derivatives have demonstrated potent and selective biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(methylsulfamoyl)benzoic acid and its derivatives, with a focus on their roles as lysophosphatidic acid receptor 2 (LPA2) agonists and ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. This document serves as a comprehensive resource for researchers and drug development professionals interested in leveraging this promising chemical scaffold.

Introduction to the 2-(Methylsulfamoyl)benzoic Acid Scaffold

The broader class of sulfonylbenzoic acid derivatives has long been a fruitful area of medicinal chemistry research, yielding compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[3]. The unique combination of a sulfonic acid and a carboxylic acid attached to a benzoic acid core provides a platform for multifaceted interactions with biological targets[3]. The 2-(methylsulfamoyl)benzoic acid scaffold, a specific subset of this class, offers a distinct substitution pattern that has been underexplored until recently. The presence of the methylsulfamoyl group at the ortho position of the benzoic acid creates a specific steric and electronic environment that can be exploited for the design of highly selective therapeutic agents. Recent studies have highlighted the potential of this scaffold in modulating key signaling pathways involved in cellular proliferation, inflammation, and thrombosis.

Synthetic Strategies for 2-(Methylsulfamoyl)benzoic Acid and its Derivatives

The synthesis of 2-(methylsulfamoyl)benzoic acid and its N-substituted derivatives is generally achieved through a multi-step process commencing with the chlorosulfonation of a benzoic acid precursor. The resulting sulfonyl chloride is then reacted with an appropriate amine to furnish the desired sulfonamide.

A general synthetic workflow is depicted below:

Caption: General synthetic route for 2-(N-substituted-sulfamoyl)benzoic acid derivatives.

Detailed Synthetic Protocol: Synthesis of 2-(N-Cyclopropylsulfamoyl)benzoic Acid

This protocol is adapted from a method for the synthesis of related sulfamoylbenzoic acids[4][5].

Step 1: Chlorosulfonation of Benzoic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add benzoic acid (1 equivalent) in small portions to cooled chlorosulfonic acid (6 equivalents).

-

Heat the resulting mixture to 95°C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate of 2-(chlorosulfonyl)benzoic acid by vacuum filtration and wash with cold water. The product can be used in the next step without further purification.

Step 2: Amination with Cyclopropylamine

-

Suspend 2-(chlorosulfonyl)benzoic acid (1 equivalent) in water (0.2 M).

-

Add cyclopropylamine (1 equivalent) to the suspension.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3 with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(N-cyclopropylsulfamoyl)benzoic acid.

Biological Activities and Therapeutic Targets

The 2-(methylsulfamoyl)benzoic acid scaffold has shown promise in modulating the activity of several key therapeutic targets. The following sections detail the biological activities of its derivatives as LPA2 receptor agonists and h-NTPDase inhibitors.

Lysophosphatidic Acid Receptor 2 (LPA2) Agonism

Lysophosphatidic acid (LPA) is a signaling phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival, through a family of G protein-coupled receptors (GPCRs), LPA1-6[6][7]. The LPA2 receptor subtype is of particular interest as it mediates anti-apoptotic and mucosal barrier-protective effects[8][9].

Derivatives of 2-(sulfamoyl)benzoic acid have been identified as the first specific agonists of the LPA2 receptor, with some exhibiting subnanomolar activity[8][9]. These compounds represent a significant advancement in the development of selective LPA2 modulators for potential therapeutic applications in conditions such as radiation-induced injury and inflammatory bowel disease.

Mechanism of Action: LPA2 receptor activation by these sulfamoylbenzoic acid derivatives initiates a G-protein signaling cascade, leading to the mobilization of intracellular calcium. This can be monitored using fluorescent calcium indicators like Fura-2AM[8].

Caption: Simplified LPA2 receptor signaling pathway activated by 2-(sulfamoyl)benzoic acid derivatives.

Structure-Activity Relationship (SAR): Medicinal chemistry efforts have focused on modifying the head group, linker, and tail group of the 2-(sulfamoyl)benzoic acid scaffold to enhance potency and selectivity for the LPA2 receptor[8]. These studies have revealed that subtle structural modifications can lead to significant improvements in agonist activity, with the most potent compounds exhibiting picomolar efficacy[8].

Quantitative Data for LPA2 Receptor Agonism:

| Compound ID | Modification | LPA2 EC50 (nM) | Reference |

| 4 | Propyl linker | ~2000 | [8] |

| 11d | 5-chloro, butyl linker | 0.00506 | [8] |

Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates[4]. Four isoforms, NTPDase1, -2, -3, and -8, are involved in regulating purinergic signaling, which plays a crucial role in thrombosis, inflammation, and cancer[4]. Consequently, selective inhibitors of NTPDases are sought after as potential therapeutics.

A series of sulfamoyl benzamide derivatives, synthesized from sulfamoylbenzoic acid precursors, have been identified as selective inhibitors of human NTPDases (h-NTPDases)[4].

Mechanism of Action: These compounds inhibit the enzymatic activity of h-NTPDases, thereby preventing the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides, which can have pro-inflammatory and anti-thrombotic effects.

Structure-Activity Relationship (SAR): The nature of the substituents on the sulfamoyl and benzamide moieties plays a critical role in the potency and selectivity of these inhibitors for different h-NTPDase isoforms[4]. For instance, a 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid derivative was found to be a potent and selective inhibitor of h-NTPDase8[4].

Quantitative Data for h-NTPDase Inhibition:

| Compound ID | Target | IC50 (µM) | Reference |

| 2a | h-NTPDase3 | 1.32 ± 0.06 | [4] |

| 2d | h-NTPDase8 | 0.28 ± 0.07 | [4] |

| 3i | h-NTPDase1 | 2.88 ± 0.13 | [4] |

| 3i | h-NTPDase3 | 0.72 ± 0.11 | [4] |

Pharmacokinetic Profile

The pharmacokinetic properties of sulfamoylbenzoic acid derivatives can be modulated by altering their substitution patterns. While comprehensive pharmacokinetic data for a wide range of 2-(methylsulfamoyl)benzoic acid derivatives are not yet available, studies on related compounds provide valuable insights. For instance, some 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been evaluated for their in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, demonstrating their potential for drug-likeness[1]. The development of orally bioavailable compounds with favorable pharmacokinetic profiles is a key objective in the ongoing research into this chemical class.

Key Experimental Protocols

LPA2 Receptor Activation Assay (Calcium Mobilization)

This protocol is based on methods used to characterize LPA receptor agonists[6][8].

Objective: To determine the agonist activity of a test compound at the human LPA2 receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human LPA2 receptor.

-

Fura-2AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds and a known LPA2 agonist (e.g., LPA 18:1).

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the LPA2-expressing cells to confluency in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate the cells with Fura-2AM in assay buffer for 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Add the diluted compounds to the appropriate wells.

-

Signal Detection: Place the plate in a fluorescence plate reader and measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm, over time.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Plot the change in fluorescence ratio against the compound concentration to determine the EC50 value.

h-NTPDase Inhibition Assay (Malachite Green)

This protocol is a standard colorimetric assay for measuring NTPDase activity[10].

Objective: To determine the inhibitory activity of a test compound against a human NTPDase isoform.

Materials:

-

Recombinant human NTPDase enzyme (e.g., h-NTPDase1, -2, -3, or -8).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2).

-

ATP or ADP as the substrate.

-

Test compounds and a known NTPDase inhibitor.

-

Malachite green reagent.

-

Microplate reader.

Procedure:

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATP or ADP).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the enzymatic reaction.

-

Signal Detection: Measure the absorbance of the colored complex at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Future Perspectives

The 2-(methylsulfamoyl)benzoic acid scaffold represents a promising starting point for the development of novel and selective therapeutic agents. The demonstrated activities of its derivatives as LPA2 receptor agonists and h-NTPDase inhibitors highlight the potential of this chemical class in addressing unmet medical needs in areas such as inflammatory diseases, cancer, and thrombosis. Future research should focus on:

-

Expanding the SAR: Synthesizing and screening a broader range of derivatives to further optimize potency and selectivity for various biological targets.

-

Elucidating Mechanisms of Action: Conducting in-depth studies to fully understand the molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their efficacy and pharmacokinetic profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where the identified targets play a significant role.

The versatility and synthetic accessibility of the 2-(methylsulfamoyl)benzoic acid core make it an attractive platform for continued drug discovery and development efforts.

References

-

Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7248. [Link]

-

Zaigham, M. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(32), 22185-22198. [Link]

-

Zaigham, M. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

-

Putt, K. S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7248. [Link]

- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

ResearchGate. (n.d.). (A) Hanes-Woolf plot for NTPDase2 inhibition by 20, determined using... [Link]

-

Marucci, G., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1281831. [Link]

-

Brown, J. H., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). PMC. [Link]

-

Marucci, G., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PMC. [Link]

- Google Patents. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Pharmaffiliates. (n.d.). 2-(Methylsulfamoyl)benzoic Acid. [Link]

Sources

- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Preliminary Mechanistic Evaluation of 2-(Methylsulfamoyl)benzoic acid

For: Researchers, scientists, and drug development professionals

Abstract

The compound 2-(Methylsulfamoyl)benzoic acid represents a compelling scaffold for drug discovery, integrating two moieties of significant pharmacological interest: a sulfonamide and a benzoic acid derivative. While direct mechanistic studies on this specific molecule are not yet prevalent in public literature, its structural components suggest a range of plausible biological activities. This guide provides a comprehensive framework for the preliminary investigation of its mechanism of action. We will delineate a logical, multi-pronged approach, starting from foundational biochemical assays to more complex cell-based analyses. This document is designed to serve as a strategic roadmap, furnishing researchers with the scientific rationale and detailed protocols necessary to systematically uncover the therapeutic potential of 2-(Methylsulfamoyl)benzoic acid and its analogues.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic promise of 2-(Methylsulfamoyl)benzoic acid lies in the established bioactivities of its constituent parts. By understanding these, we can formulate initial hypotheses regarding its mechanism of action.

-

The Sulfonamide Moiety (-SO₂NHCH₃): This functional group is a cornerstone of medicinal chemistry.[1][2] Historically recognized for their antimicrobial properties through the inhibition of dihydropteroate synthetase in bacteria, sulfonamides are now integral to a wide array of drugs with antiviral, anticancer, anti-inflammatory, and diuretic activities.[1] Key enzymatic targets for modern sulfonamide-based drugs include carbonic anhydrases, cyclooxygenases (COX), and various proteases.[2]

-

The Benzoic Acid Moiety (-COOH): Benzoic acid and its derivatives are also ubiquitous in pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3] The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[2] Its presence can modulate critical signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

Based on this composite structure, we can hypothesize that 2-(Methylsulfamoyl)benzoic acid may exert its effects through one or more of the following mechanisms:

-

Anti-inflammatory Activity: via inhibition of key inflammatory enzymes like COX-1/COX-2.

-

Enzyme Inhibition: targeting metalloenzymes such as carbonic anhydrases.

-

Antimicrobial Activity: by disrupting essential microbial metabolic pathways.

-

Modulation of Cellular Signaling: interfering with pro-inflammatory signaling cascades like NF-κB.

The following sections will detail a systematic approach to testing these hypotheses.

Foundational Biochemical and Enzymatic Assays

The initial phase of investigation should focus on direct interactions between the compound and purified biological targets in a controlled, cell-free environment. This approach provides clear, quantifiable data on potential inhibitory activities.

Assessment of Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition

Many anti-inflammatory drugs, including sulfonamide derivatives like Celecoxib, function by inhibiting COX enzymes.[2] Therefore, evaluating the effect of 2-(Methylsulfamoyl)benzoic acid on COX-1 and COX-2 is a logical first step.

Caption: Workflow for determining COX-1/COX-2 inhibition.

This protocol is adapted from commercially available colorimetric and LC-MS/MS-based assay kits.[4][5][6][7]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Enzyme: Recombinant human or ovine COX-1 and COX-2. Keep on ice.

-

Cofactors: Prepare solutions of hematin and L-epinephrine.

-

Substrate: Prepare a solution of arachidonic acid in Assay Buffer.

-

Test Compound: Prepare a 10 mM stock of 2-(Methylsulfamoyl)benzoic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

-

Positive Control: Prepare a similar dilution series of a known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

-

-

Assay Procedure (per well of a 96-well plate):

-

To each well, add:

-

150-160 µL Assay Buffer

-

10 µL Heme solution

-

10 µL of COX-1 or COX-2 enzyme solution.

-

-

For inhibitor wells, add 10 µL of the test compound dilution. For "100% Initial Activity" control wells, add 10 µL of DMSO.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

-

Incubate for exactly 2 minutes at 37°C.

-

Terminate the reaction by adding 10 µL of 2.0 M HCl.

-

-

Quantification and Data Analysis:

-

The product of the reaction, Prostaglandin E₂ (PGE₂), is quantified. This can be done using a specific PGE₂ ELISA kit or by a more precise LC-MS/MS method.[4][8]

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (PGE₂_inhibitor / PGE₂_control)] * 100

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

-

| Parameter | Description | Example Data (Hypothetical) |

| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1 | 15.2 µM |

| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2 | 1.8 µM |

| Selectivity Index | IC₅₀ (COX-1) / IC₅₀ (COX-2) | 8.4 |

Carbonic Anhydrase (CA) Inhibition Assay

Sulfonamides are a classic class of carbonic anhydrase inhibitors.[9] Various human CA isoforms (e.g., hCA I, II, IX, XII) are validated drug targets for conditions like glaucoma and cancer.[10]

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[9][11]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock: 1 mg/mL human CA (e.g., hCA II) in cold Assay Buffer.

-

Enzyme Working Solution: Dilute the stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer just before use.

-

Substrate Stock: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

-

Test Compound & Control: Prepare serial dilutions in DMSO, as described for the COX assay. Acetazolamide is a standard positive control inhibitor.

-

-

Assay Procedure (per well of a 96-well plate):

-

Add 158 µL of Assay Buffer to appropriate wells.

-

Add 2 µL of the test compound dilution (or DMSO for maximum activity control).

-

Add 20 µL of the CA Working Solution.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Stock solution.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the COX assay.

-

Cell-Based Assays: Probing Cellular Mechanisms

Once direct enzymatic targets have been explored, the next logical step is to assess the compound's activity in a more complex biological context. Cell-based assays can provide insights into membrane permeability, off-target effects, and impact on cellular signaling pathways.

Antimicrobial Susceptibility Testing

Given the historical role of sulfonamides and the known antimicrobial properties of benzoic acids, it is crucial to screen 2-(Methylsulfamoyl)benzoic acid for antibacterial and antifungal activity.[3] The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

This protocol is based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

-

Preparation:

-

Microorganisms: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Growth Medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Inoculum Preparation: Grow a fresh culture of the microorganism and dilute it in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.[14]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium.

-

-

Assay Procedure:

-

Add 50 µL of the prepared inoculum to each well of the compound dilution plate.[13] The final volume in each well should be 100-200 µL.

-

Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

| Microorganism | MIC (µg/mL) (Hypothetical) |

| S. aureus ATCC 29213 | 64 |

| E. coli ATCC 25922 | >128 |

| C. albicans ATCC 90028 | >128 |

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[15] Benzoic acid derivatives have been shown to inhibit this pathway.[15][16] Investigating the effect of 2-(Methylsulfamoyl)benzoic acid on NF-κB activation in a relevant cell line (e.g., macrophages like RAW 264.7 or monocytic THP-1 cells) is a key step.

Caption: Workflow for investigating NF-κB pathway modulation.

-

Western Blotting for IκBα Phosphorylation and Degradation: The canonical NF-κB pathway is activated by the phosphorylation and subsequent degradation of the inhibitor protein IκBα.[17]

-

Protocol: After cell treatment and stimulation (e.g., with Lipopolysaccharide - LPS), cytoplasmic extracts are prepared.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.

-

A potent inhibitor should reduce the LPS-induced increase in p-IκBα and prevent the degradation of total IκBα.

-

-

Western Blotting for p65 Nuclear Translocation: Upon IκBα degradation, the NF-κB p65 subunit translocates from the cytoplasm to the nucleus to activate gene transcription.[17]

-

Protocol: Following treatment, nuclear extracts are prepared.

-

Western blotting is performed using an antibody against the p65 subunit.

-

An effective compound will decrease the amount of p65 detected in the nuclear fraction following LPS stimulation.

-

-

NF-κB Reporter Assay: This is a higher-throughput method using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

Protocol: The reporter cells are pre-treated with the test compound and then stimulated.

-

Luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.

-

Preliminary ADME & Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development.[18][19] In vitro assays can provide essential data to predict in vivo behavior and identify potential liabilities.[1]

| Assay | Purpose | Methodology | Key Parameters |

| Metabolic Stability | To assess the rate of metabolism by liver enzymes.[20] | Incubation with human liver microsomes or S9 fractions followed by LC-MS/MS analysis of the parent compound over time.[21] | Intrinsic Clearance (CLint), Half-life (t½). |

| CYP450 Inhibition | To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[18] | Incubation with specific recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and probe substrates.[19] | IC₅₀ for each major CYP isoform. |

| Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability. | Rapid Equilibrium Dialysis (RED) or ultrafiltration. | Percent bound to plasma proteins. |

| Aqueous Solubility | To measure the compound's solubility, which impacts absorption. | Kinetic or thermodynamic solubility assays. | Solubility (µg/mL or µM). |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the preliminary investigation of 2-(Methylsulfamoyl)benzoic acid's mechanism of action. By progressing from targeted biochemical assays to more integrated cell-based models and preliminary ADME profiling, researchers can efficiently build a comprehensive initial profile of this compound.

Positive results in any of these areas would warrant further investigation. For example, potent and selective COX-2 inhibition would justify progression into in vivo models of inflammation and pain. Similarly, significant antimicrobial activity would lead to broader spectrum analysis and testing against resistant strains. The data generated through these preliminary studies will be foundational for guiding medicinal chemistry efforts to optimize potency and selectivity, and for designing more complex in vivo efficacy and safety studies, ultimately paving the way for potential therapeutic development.

References

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 17, 2026, from [Link]

-

Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved January 17, 2026, from [Link]

- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 17, 2026, from [Link]

- (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved January 17, 2026, from [Link]

- Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Yuan, C., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 17, 2026, from [Link]

- Rouzer, C. A., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.

- Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes.

- Perkins, N. D. (Ed.). (2016). NF-kappa B: Methods and Protocols. Springer.

- Richardson, T., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology.

- Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.

- Naumann, M., & Wrenger, S. (2010). Analysis of NF-kappaB signaling pathways by proteomic approaches. Expert Review of Proteomics.

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved January 17, 2026, from [Link]

- O’Carroll, C., et al. (2013).

- O'Carroll, C., et al. (2013). Computational Models of the NF-KB Signalling Pathway.

- Madalina, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.

- Paz-Ares, L., et al. (2022).

- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.

- ACS Publications. (2025). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells.

- Wu, W. N. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology.

- Rehman, H., et al. (2022). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.

- Kumar, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry.

- Al-Ostath, A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Fassihi, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.

- Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

- Wiley. (2025). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.

- Sunkara, M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.

- Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

-

PubChem. (n.d.). 2-(2-Methylsulfanylpropylamino)benzoic acid. Retrieved January 17, 2026, from [Link]

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iris.unibs.it [iris.unibs.it]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. labcorp.com [labcorp.com]

- 20. bioivt.com [bioivt.com]

- 21. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Solubility and stability of "2-(Methylsulfamoyl)benzoic acid" in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfamoyl)benzoic acid for Pharmaceutical Development

Introduction: A Strategic Overview of 2-(Methylsulfamoyl)benzoic Acid

2-(Methylsulfamoyl)benzoic acid is an aromatic compound featuring both a carboxylic acid and a methylsulfamoyl group. This unique combination of functional groups suggests a specific physicochemical profile that is critical to understand for successful drug development. The carboxylic acid moiety imparts ionizable characteristics, making its solubility highly dependent on pH, while the sulfonamide group can engage in hydrogen bonding, influencing its interactions with various solvents.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a strategic framework for characterizing the solubility and stability of 2-(Methylsulfamoyl)benzoic acid. Our approach is rooted in establishing a comprehensive understanding of the molecule's behavior in various environments, which is fundamental for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This document will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for robust characterization.

Part 1: Solubility Profiling

A thorough understanding of the solubility of an active pharmaceutical ingredient (API) is paramount in the early stages of drug development to guide formulation strategies.[1] For 2-(Methylsulfamoyl)benzoic acid, its acidic nature necessitates a detailed investigation into its pH-dependent aqueous solubility, as well as its solubility in various organic and mixed-solvent systems.

Predicted Physicochemical Properties

A preliminary in-silico assessment of 2-(Methylsulfamoyl)benzoic acid's structure provides valuable insights into its expected solubility behavior.

| Property | Predicted Value/Characteristic | Implication for Solubility |

| pKa | ~3-4 (due to the carboxylic acid) | Low solubility at acidic pH; increased solubility at neutral to basic pH. |

| logP | Moderately lipophilic | Likely to have good solubility in organic solvents. |

| Hydrogen Bonding | Donor and acceptor sites | Potential for strong interactions with protic solvents. |

Experimental Determination of Equilibrium Solubility

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[1]

-

Preparation of Solvent Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8 as per WHO guidelines) and relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).[2]

-

Sample Preparation: Add an excess of 2-(Methylsulfamoyl)benzoic acid to each solvent medium in sealed vials. The presence of excess solid is crucial for ensuring saturation.[1]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Express the solubility in mg/mL or molarity. For aqueous buffers, plot solubility as a function of pH to generate a pH-solubility profile.

Anticipated Solubility Profile

The following table illustrates the expected solubility profile of 2-(Methylsulfamoyl)benzoic acid in various pharmaceutically relevant solvents.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |

| pH 1.2 Buffer | 37 | Low | The carboxylic acid is protonated, reducing its polarity and interaction with water. |

| pH 4.5 Buffer | 37 | Moderate | Approaching the pKa, a significant portion of the acid is ionized, increasing solubility. |

| pH 6.8 Buffer | 37 | High | The carboxylic acid is deprotonated (carboxylate), enhancing its interaction with water. |

| Water | 25 | Low to Moderate | Dependent on the intrinsic solubility of the unionized form. |

| Ethanol | 25 | High | The organic nature and hydrogen bonding capacity of ethanol facilitate dissolution. |

| Methanol | 25 | High | Similar to ethanol, its polarity and hydrogen bonding capabilities are favorable. |

| Acetone | 25 | Moderate to High | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | 25 | Moderate | A polar aprotic solvent, though potentially less effective than acetone or alcohols. |

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Understanding the chemical stability of 2-(Methylsulfamoyl)benzoic acid is crucial for determining its shelf-life and storage conditions.[3] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that degradation products are formed in sufficient quantities for detection and characterization without complete destruction of the sample.[3][5]

-

Stock Solution Preparation: Prepare a stock solution of 2-(Methylsulfamoyl)benzoic acid in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[6]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[6]

-

Thermal Degradation: Expose the solid API and a solution to dry heat (e.g., 80 °C).[6]

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting peaks.[4]

Potential Degradation Pathways

The chemical structure of 2-(Methylsulfamoyl)benzoic acid suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The sulfonamide linkage may be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the methylsulfamoyl group from the benzoic acid core.

-

Decarboxylation: Under high thermal stress, the carboxylic acid group may be lost. Studies on benzoic acid have shown its stability up to high temperatures, but derivatives can be more susceptible.[7]

-

Oxidation: The aromatic ring and the methyl group on the sulfonamide are potential sites for oxidative degradation.

Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Parameter | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl, 60 °C | Potential hydrolysis of the sulfonamide bond. |

| Base Hydrolysis | 0.1 N NaOH, RT | Likely hydrolysis of the sulfonamide bond. |

| Oxidation | 3% H₂O₂, RT | Oxidation of the aromatic ring or methyl group. |

| Thermal | 80 °C (solid & solution) | Potential for decarboxylation or other rearrangements. |

| Photolytic | ICH Q1B light exposure | Photodegradation of the aromatic system. |

Diagram: Factors Influencing Stability

Caption: Key Factors Influencing the Stability of the API.

Conclusion: A Pathway to Successful Formulation

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Methylsulfamoyl)benzoic acid. By understanding the fundamental physicochemical properties and employing robust experimental protocols, researchers and drug development professionals can generate the critical data needed to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The insights gained from these studies are not merely data points but form the scientific foundation for all subsequent development activities.

References

- Vertex AI Search. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.

- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Pharma Dekho. (2023, December 27). Sop for force degradation study.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.

- Chinese Pharmaceutical Association. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- World Health Organization. (n.d.). Annex 4.

- PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. who.int [who.int]

- 3. resolvemass.ca [resolvemass.ca]

- 4. onyxipca.com [onyxipca.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(Methylsulfamoyl)benzoic Acid Scaffold: A Versatile Privileged Structure for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 2-(methylsulfamoyl)benzoic acid scaffold and its analogues represent a class of compounds with significant, yet not fully exploited, therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological targets modulated by these molecules, moving beyond a superficial listing to delve into the mechanistic underpinnings of their activity. We will examine the causality behind experimental choices for target validation and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical medicinal chemistry and applied pharmacological investigation.

Introduction: The Emergence of a Privileged Scaffold

The sulfamoylbenzoic acid core is a recognized privileged structure in medicinal chemistry. Its inherent properties, including the ability of the sulfonamide moiety to act as a zinc-binding group and the carboxylic acid's capacity for hydrogen bonding, make it an ideal starting point for the design of targeted therapeutics.[1] While the parent compound, 2-(methylsulfamoyl)benzoic acid, is a versatile building block, it is through the strategic modification of its analogues that a wide array of biological activities has been unlocked.[1] These modifications allow for the fine-tuning of pharmacological properties to achieve selectivity and potency against various targets.[2] This guide will illuminate the most promising of these targets and provide the technical framework for their investigation.

Key Therapeutic Targets and Mechanisms of Action